Nivasorexant, also known by its developmental code name ACT-539313, is a selective antagonist of the orexin receptor type 1. It is primarily under investigation for its potential therapeutic applications in treating binge eating disorder and has previously been explored for anxiety disorders. The compound is characterized by its ability to selectively inhibit the orexin receptor type 1, which plays a significant role in regulating sleep-wake cycles and appetite control.
Nivasorexant is classified as a synthetic organic compound. Its International Nonproprietary Name (INN) is nivasorexant, and it has a CAS Registry Number of 1435480-40-2. The compound's IUPAC name is [4-methyl-2-(triazol-2-yl)phenyl]-[(3R)-3-[[3-(triazol-2-yl)phenyl]methyl]morpholin-4-yl]methanone .
These methods ensure that the final product exhibits high purity and potency as an orexin receptor antagonist.
Nivasorexant has a complex molecular structure characterized by its unique arrangement of atoms:
The molecular structure can be represented using SMILES notation: CC(C1=CN=N1)C2=CC=CC=C2C(=O)N(C3=CC=C(C=N=N3)C4CCN(C4)C(=O)C)C .
Nivasorexant undergoes various chemical reactions relevant to its pharmacokinetics and metabolism:
The compound's interactions with these enzymes are critical for understanding its safety profile and potential side effects.
Nivasorexant exerts its pharmacological effects by selectively antagonizing the orexin receptor type 1. This action leads to:
The compound's potency at the orexin receptor type 1 is approximately 60-fold higher than at the orexin receptor type 2, indicating a targeted mechanism .
Nivasorexant exhibits several notable physical and chemical properties:
These properties are essential for determining dosing strategies and potential side effects during clinical use.
Nivasorexant is primarily being investigated for:
As research continues, further applications may emerge based on its pharmacological profile .
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 19449-30-0
CAS No.: 39202-17-0
CAS No.: 42201-43-4